An In-Depth Technical Guide to (3-Amino-pyrrolidin-1-yl)-acetic acid: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to (3-Amino-pyrrolidin-1-yl)-acetic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold for Novel Therapeutics
(3-Amino-pyrrolidin-1-yl)-acetic acid is a fascinating, yet not widely cataloged, bifunctional molecule that holds significant promise as a versatile scaffold in the design and synthesis of novel therapeutic agents. Its structure uniquely combines the rigidity of a pyrrolidine ring with the chelating and hydrogen bonding capabilities of both a secondary amine and a carboxylic acid, alongside a primary amine that offers a further point for chemical modification. This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its potential applications in the ever-evolving landscape of drug discovery. While a specific CAS number for (3-Amino-pyrrolidin-1-yl)-acetic acid is not readily found in major chemical databases, this guide will focus on its synthesis from commercially available precursors, its predicted properties, and its role as a key building block for more complex molecules.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for selective interaction with biological targets.[2] The addition of an amino group at the 3-position and an acetic acid moiety at the 1-position introduces multiple points of interaction and potential for derivatization, making it an attractive starting point for the development of new chemical entities.
Strategic Synthesis of (3-Amino-pyrrolidin-1-yl)-acetic acid
The synthesis of (3-Amino-pyrrolidin-1-yl)-acetic acid can be approached through a strategic multi-step process, beginning with the readily available precursor, 3-aminopyrrolidine. The key transformation is the selective N-alkylation of the pyrrolidine nitrogen with an acetic acid equivalent, followed by any necessary deprotection steps.
Causality Behind the Synthetic Strategy
The choice of a two-step approach involving an ester intermediate is deliberate. Direct alkylation with a haloacetic acid can be challenging due to the competing reactivity of the primary amine and the potential for di-alkylation. By using an ester of a haloacetic acid, such as ethyl bromoacetate, we can selectively target the more nucleophilic secondary amine of the pyrrolidine ring.[3] The subsequent hydrolysis of the ester to the carboxylic acid is a well-established and generally high-yielding reaction.[4]
Furthermore, to ensure the selective alkylation of the ring nitrogen, the primary amino group of 3-aminopyrrolidine should be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the alkylation conditions and its facile removal under acidic conditions.
Detailed Experimental Protocol
Step 1: N-Boc Protection of 3-Aminopyrrolidine
-
Dissolution: Dissolve 3-aminopyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq), to the solution.
-
Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.05 eq) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (pyrrolidin-3-yl)carbamate.
Step 2: N-Alkylation with Ethyl Bromoacetate
-
Reactant Mixture: Dissolve the Boc-protected 3-aminopyrrolidine (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Base: Add a base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0 eq) to the mixture.
-
Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.[2]
-
Heating: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate. The crude product can be purified by column chromatography to yield ethyl (3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)acetate.
Step 3: Hydrolysis and Deprotection
-
Hydrolysis: Dissolve the ester from the previous step in a mixture of an alcohol (e.g., methanol or ethanol) and water. Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir at room temperature until the ester is fully hydrolyzed.[5]
-
Acidification & Deprotection: Cool the reaction mixture to 0 °C and carefully acidify with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 1-2. This will simultaneously protonate the carboxylate and remove the Boc protecting group.
-
Isolation: The final product, (3-Amino-pyrrolidin-1-yl)-acetic acid, can be isolated as a hydrochloride salt by concentrating the solution or by precipitation and filtration.
Synthetic Workflow Diagram
Caption: Synthetic route to (3-Amino-pyrrolidin-1-yl)-acetic acid.
Physicochemical Properties: A Predictive Analysis
Due to the absence of a dedicated CAS registry number and associated experimental data, the physicochemical properties of (3-Amino-pyrrolidin-1-yl)-acetic acid must be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Range | Rationale/Comparison |
| Molecular Weight | 144.17 g/mol | Calculated from the molecular formula C₆H₁₂N₂O₂. |
| pKa | pKa₁ (COOH): ~2-3, pKa₂ (NH₂): ~9-10, pKa₃ (ring NH): ~10-11 | The carboxylic acid pKa is typical for amino acids. The primary amine pKa is similar to other alkylamines. The pyrrolidine nitrogen pKa is expected to be slightly higher than that of pyrrolidine itself (pKa of conjugate acid is 11.27) due to the electron-donating effect of the alkyl substituent.[6] |
| LogP | -2.0 to -1.0 | The presence of two amino groups and a carboxylic acid will make the molecule highly polar and hydrophilic, resulting in a negative LogP value. |
| Solubility | High in water, soluble in polar protic solvents. | The zwitterionic nature at physiological pH will enhance water solubility.[6] |
| Appearance | Likely a white to off-white solid. | Similar to many amino acids and their derivatives. |
Applications in Drug Discovery and Development
The unique structural features of (3-Amino-pyrrolidin-1-yl)-acetic acid make it a highly valuable building block in the design of novel drug candidates across various therapeutic areas.
Rationale for its Utility
-
Scaffold for Peptidomimetics: The pyrrolidine ring can serve as a constrained proline analogue, introducing conformational rigidity into peptide-based drugs, which can enhance binding affinity and metabolic stability.[1]
-
Chelating Agent: The amino acid moiety can act as a chelating agent for metal ions, a property that is relevant in the design of certain enzyme inhibitors and imaging agents.
-
Linker for PROTACs and ADCs: The bifunctional nature of the molecule allows it to be used as a linker to connect a targeting ligand to a payload, such as in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).
-
Fragment for Fragment-Based Drug Discovery (FBDD): Its relatively small size and multiple functional groups make it an excellent fragment for FBDD campaigns to identify initial hits against a biological target.
Potential Therapeutic Areas
Derivatives of 3-aminopyrrolidine have shown promise in a variety of therapeutic areas, suggesting that (3-Amino-pyrrolidin-1-yl)-acetic acid could be a valuable starting point for the development of:
-
Anticancer Agents: The pyrrolidine scaffold is found in numerous anticancer drugs.[2]
-
Antiviral and Antibacterial Agents: The ability to introduce diverse substituents on the pyrrolidine ring allows for the fine-tuning of activity against various pathogens.
-
Central Nervous System (CNS) Disorders: The polarity of the molecule could be modulated through derivatization to achieve blood-brain barrier penetration for targeting CNS disorders.
Logical Relationship Diagram
Caption: The structural features of (3-Amino-pyrrolidin-1-yl)-acetic acid and their relevance to drug discovery applications.
Analytical Characterization
Given that (3-Amino-pyrrolidin-1-yl)-acetic acid is a synthesized compound, its purity and identity must be rigorously confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra would be expected to show characteristic signals for the pyrrolidine ring protons and carbons, as well as the methylene protons of the acetic acid moiety.[7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule.[7][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., water/acetonitrile with a trifluoroacetic acid or formic acid modifier) would likely be employed.[10]
-
Amino Acid Analysis: Specialized amino acid analyzers or derivatization followed by LC-MS can be used for quantification.[10]
Safety and Handling
While specific toxicity data for (3-Amino-pyrrolidin-1-yl)-acetic acid is not available, it should be handled with the care appropriate for a novel research chemical. Based on its structural components:
-
3-Aminopyrrolidine: This precursor is known to be corrosive and can cause severe skin burns and eye damage.[11]
-
Acetic Acid Moiety: While less hazardous, carboxylic acids can be irritants.
Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
(3-Amino-pyrrolidin-1-yl)-acetic acid represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The combination of a rigid pyrrolidine scaffold with multiple functional groups offers a wealth of opportunities for creating diverse chemical libraries and developing novel therapeutic agents. As our understanding of the structure-activity relationships of pyrrolidine-containing molecules continues to grow, so too will the potential applications of this versatile compound. This guide provides a foundational understanding for researchers looking to harness the potential of (3-Amino-pyrrolidin-1-yl)-acetic acid in their drug discovery endeavors.
References
-
D'Andrea, P., & Nencioni, L. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4947. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 164401, 3-Aminopyrrolidine. Retrieved from [Link].
-
Vasilev, A. A., & Vasileva, E. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6289. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 29948723, (3-Oxo-pyrrolidin-1-YL)-acetic acid. Retrieved from [Link].
-
ResearchGate. (2021). synthesis of 2((3S,2S)-4-aminopyrrolidine-3-yl)acetic acid monomer.... Retrieved from [Link]
-
Rahman, M. T. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate?. ResearchGate. Retrieved from [Link]
-
Higashi, T., & Min, J. Z. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Journal of mass spectrometry : JMS, 48(12), 1275–1282. [Link]
- Westphal, F., Junge, T., & Rösner, P. (2007). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4.
- Mishra, A., & Jha, S. K. (2019). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome.
-
Li, P., & He, F. (2020). Analytical methods for amino acid determination in organisms. Amino acids, 52(8), 1117–1128. [Link]
-
Luy, B., & Kerfah, R. (2018). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. Methods in molecular biology (Clifton, N.J.), 1771, 215–233. [Link]
-
ResearchGate. (2015). Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15) : A Kinetic Study. Retrieved from [Link]
-
Yotis, W. W. (1966). Hydrolysis of synthetic esters by the antibacterial agent in serum. Journal of bacteriology, 91(2), 488–493. [Link]
-
Wikipedia. (2023). Pyrrolidine. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. informaticsjournals.co.in [informaticsjournals.co.in]
- 9. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (3-Amino-2,5-dioxopyrrolidin-1-yl)acetic acid | C6H8N2O4 | CID 3364669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
